molecular formula C6H6Br2S B1590224 2,5-Dibromo-3,4-dimethylthiophene CAS No. 74707-05-4

2,5-Dibromo-3,4-dimethylthiophene

Cat. No. B1590224
CAS RN: 74707-05-4
M. Wt: 269.99 g/mol
InChI Key: NIDAFLYKBAFSNA-UHFFFAOYSA-N
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Description

2,5-Dibromo-3,4-dimethylthiophene is a halogenated thiophene compound . It has a molecular formula of C6H6Br2S and a molecular weight of 269.99 g/mol .


Synthesis Analysis

2,5-Dibromo-3,4-dimethylthiophene can be synthesized through various methods. For instance, it can be synthesized by debromination with magnesium catalyzed by nickel compounds . Another method involves the treatment of 3,4-dibromo-2,5-dimethylthiophene with nitric acid in dichloromethane in the presence of a catalytic amount of sulfuric acid .


Molecular Structure Analysis

The molecular structure of 2,5-Dibromo-3,4-dimethylthiophene consists of a thiophene ring with two bromine atoms and two methyl groups attached to it . The InChI code for this compound is 1S/C6H6Br2S/c1-3-4(2)6(8)9-5(3)7/h1-2H3 .


Chemical Reactions Analysis

2,5-Dibromo-3,4-dimethylthiophene can undergo various chemical reactions. For example, it can polymerize by debromination with magnesium catalyzed by nickel compounds to form poly (2,5- thienylene) . It can also undergo nitration to form 3,4-dibromo-5-methyl-2-(nitrooxymethyl)thiophene .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2,5-Dibromo-3,4-dimethylthiophene is a valuable precursor in the synthesis of various heterocyclic compounds. Its bromine substituents make it a suitable candidate for cross-coupling reactions, such as Suzuki and Stille couplings, which are pivotal in constructing complex organic frameworks . These heterocyclic structures are foundational in developing pharmaceuticals, agrochemicals, and advanced materials.

Medicinal Chemistry

In medicinal chemistry, 2,5-Dibromo-3,4-dimethylthiophene serves as a building block for creating biologically active molecules. Its incorporation into larger molecular structures can lead to compounds with potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents .

Organic Semiconductors

This compound is instrumental in the field of organic electronics. It can be used to synthesize thiophene-based semiconducting polymers and small molecules for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). These materials are essential for developing flexible, lightweight, and cost-effective electronic devices .

Corrosion Inhibitors

Thiophene derivatives, including those derived from 2,5-Dibromo-3,4-dimethylthiophene, are studied for their potential as corrosion inhibitors. They can form protective layers on metal surfaces, preventing or slowing down corrosion processes, which is crucial for extending the lifespan of metal structures and components .

Organic Field-Effect Transistors (OFETs)

The brominated thiophene units of 2,5-Dibromo-3,4-dimethylthiophene are key intermediates for preparing semiconducting molecules used in OFETs. These devices are the backbone of various sensing applications and are integral to the advancement of flexible electronics .

Organic Light-Emitting Diodes (OLEDs)

In OLED technology, 2,5-Dibromo-3,4-dimethylthiophene-related compounds can contribute to the synthesis of electron-rich materials that emit light when an electric current is applied. This application is significant for developing high-efficiency, low-energy display and lighting solutions .

Safety and Hazards

While specific safety and hazard information for 2,5-Dibromo-3,4-dimethylthiophene is not available in the search results, general safety measures for handling similar chemical compounds include ensuring adequate ventilation, avoiding ingestion and inhalation, and wearing personal protective equipment .

Relevant Papers There are several relevant papers on 2,5-Dibromo-3,4-dimethylthiophene. For instance, a paper published in the Bulletin of the Chemical Society of Japan discusses the products from the nitration of 2,5-Dimethylthiophene and its 3,4-Dibromo Derivative . Another paper discusses the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems .

properties

IUPAC Name

2,5-dibromo-3,4-dimethylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2S/c1-3-4(2)6(8)9-5(3)7/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDAFLYKBAFSNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70503270
Record name 2,5-Dibromo-3,4-dimethylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromo-3,4-dimethylthiophene

CAS RN

74707-05-4
Record name 2,5-Dibromo-3,4-dimethylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the synthesis of 2,5-dibromo-3,4-dimethylthiophene described in the research?

A1: The paper highlights the synthesis of 2,5-dibromo-3,4-dimethylthiophene via the bromodecarboxylation of the disodium salt of 3,4-dimethylthiophene-2,5-dicarboxylic acid. [] This method, while mentioned briefly in previous work by Melles and Backer (1953), is presented as a potentially valuable synthetic route to produce dibromothiophene derivatives. The significance lies in demonstrating the applicability of this reaction for producing specific dibromothiophene compounds, which may have further applications in organic synthesis.

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